molecular formula C10H13N5O5 B1666319 4'-Azidothymidine CAS No. 130108-72-4

4'-Azidothymidine

Cat. No. B1666319
M. Wt: 283.24 g/mol
InChI Key: ZNPKSOLUIAAPQI-NYNCVSEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Azidothymidine is a compound with potent and selective activity against the human immunodeficiency virus.

Scientific Research Applications

Mechanisms of Toxicity and Tolerance in Bacteria

Cooper and Lovett (2011) explored the toxicity mechanisms of Azidothymidine (AZT) in Escherichia coli, identifying the drug's ability to produce single-strand DNA gaps and double-strand breaks. This study provides insights into the genotoxic potential of AZT, especially to mitochondria (Cooper & Lovett, 2011).

Genotoxicity in Mammalian Cells

A study by Zeller et al. (2013) focused on the genotoxicity of AZT in mammalian cells. They found that short-term exposure to low concentrations of AZT did not induce significant micronucleation, suggesting limited genotoxicity under these conditions (Zeller et al., 2013).

Potential Activation of HIV-1 Promoter

Kurata (1994) investigated the effect of AZT on cell lines transformed by an HIV-1 promoter-chloramphenicol acetyltransferase plasmid. The results indicated that AZT might have the potential to activate the HIV-1 promoter (Kurata, 1994).

Impact on Virus Production in T Lymphocytes

Smith, Brian, and Pagano (1987) evaluated the effect of AZT on the replication of the human immunodeficiency virus in susceptible cells. They observed that AZT delayed virus production, but the treated cells eventually produced as much virus as the non-treated ones (Smith, Brian, & Pagano, 1987).

Electrochemical Analysis of AZT

Trnková, Kizek, and Vacek (2004) conducted a study on the electrochemical signal of AZT, providing insights into its detection and interaction with DNA. They discovered that the signal of AZT is not substantially affected by the presence of DNA, indicating that electrons are transferred through the adsorption layer of nucleic acids (Trnková, Kizek, & Vacek, 2004).

Impact on DNA Polymerase-Gamma

Lewis, Simpson, and Meyer (1994) found that AZT triphosphate, a derivative of AZT, inhibits DNA polymerase-gamma in vitro. This finding suggests a role of AZT in the pathogenesis of AZT-induced myopathy, especially in mitochondrial DNA replication (Lewis, Simpson, & Meyer, 1994).

properties

CAS RN

130108-72-4

Product Name

4'-Azidothymidine

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O5/c1-5-3-15(9(19)12-8(5)18)7-2-6(17)10(4-16,20-7)13-14-11/h3,6-7,16-17H,2,4H2,1H3,(H,12,18,19)/t6-,7+,10+/m0/s1

InChI Key

ZNPKSOLUIAAPQI-NYNCVSEMSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(CO)N=[N+]=[N-])O

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)N=[N+]=[N-])O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)N=[N+]=[N-])O

Appearance

Solid powder

Other CAS RN

130108-72-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4'-azidothymidine
ADRT

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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